![molecular formula C14H16BFO2S B2807285 2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 958451-93-9](/img/structure/B2807285.png)
2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as FBTB, is a boron-containing compound that has been widely used in scientific research. This compound has shown great potential in various fields including medicinal chemistry, material science, and organic synthesis.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of compounds related to "2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" has been a subject of interest for developing novel chemical entities with potential applications in material science and organic chemistry. For instance, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, including similar dioxaborolane structures, has been reported to explore their inhibitory activity against serine proteases, indicating the versatility of these compounds in medicinal chemistry and enzyme inhibition studies (Spencer et al., 2002).
Material Science and Polymer Chemistry
These boron-containing compounds are integral to the development of novel materials and polymers. The synthesis of Pinacolylboronate-Substituted Stilbenes and their application in creating boron-capped polyenes showcases their potential in synthesizing new materials for LCD technology and as intermediates for conjugated polyene systems, highlighting their relevance in electronics and optoelectronics (Das et al., 2015).
Fluorescence Probes and Sensing
The development of boronate-based fluorescence probes for detecting hydrogen peroxide exemplifies the use of dioxaborolane derivatives in creating sensitive and selective sensors for biological and chemical applications. These probes demonstrate the compound's utility in designing novel fluorescence sensors with potential applications in bioimaging and environmental monitoring (Lampard et al., 2018).
Organic Electronics and Photovoltaics
The compound's application extends into the field of organic electronics and photovoltaics, where its derivatives are used in the synthesis of high-performance semiconducting polymers. For example, the synthesis of deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain has been facilitated by similar dioxaborolane structures, demonstrating their potential in developing new materials for electronic and photovoltaic applications (Welterlich et al., 2012).
Propriétés
IUPAC Name |
2-(5-fluoro-1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BFO2S/c1-13(2)14(3,4)18-15(17-13)12-8-9-7-10(16)5-6-11(9)19-12/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRVFDSPXAGGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

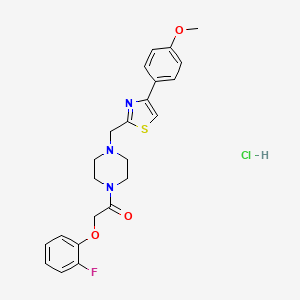
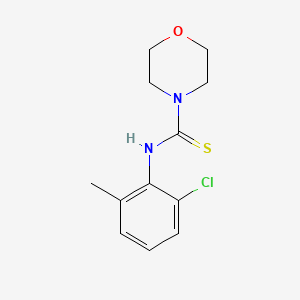

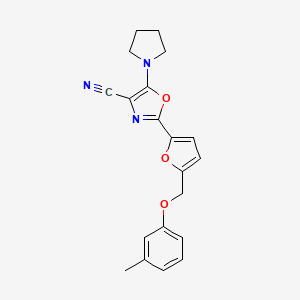
![N-(3-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807210.png)
![1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2807213.png)
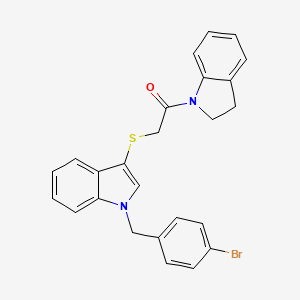
![(1H-benzo[d]imidazol-5-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2807217.png)
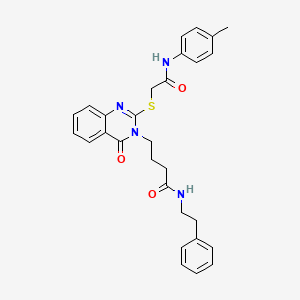
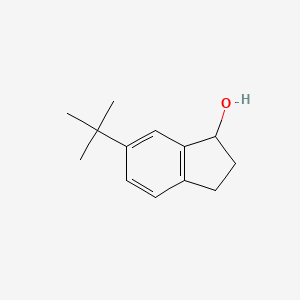
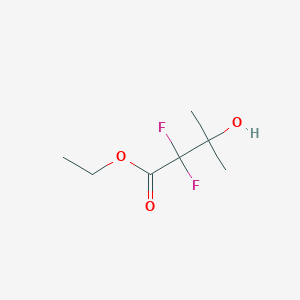
![{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid](/img/structure/B2807222.png)
![4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2807223.png)
![6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B2807225.png)